N'-hydroxy-4-(piperidin-1-yl)butanimidamide
Description
N'-Hydroxy-4-(piperidin-1-yl)butanimidamide is an amidoxime derivative characterized by a butanimidamide backbone linked to a piperidine ring. Its molecular formula is C10H21N3O, with a molecular weight of 199.23 g/mol . Structural data, including SMILES and InChI, have been reported, and collision cross-section (CCS) values for various adducts (e.g., [M+H]⁺: 148.0 Ų) provide insights into its ion mobility characteristics .
Properties
IUPAC Name |
N'-hydroxy-4-piperidin-1-ylbutanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O/c10-9(11-13)5-4-8-12-6-2-1-3-7-12/h13H,1-8H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIRQFMZIGGUJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCCC(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)CCC/C(=N/O)/N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-(piperidin-1-yl)butanimidamide typically involves the reaction of 4-(piperidin-1-yl)butan-1-amine with hydroxylamine . The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N’-hydroxy-4-(piperidin-1-yl)butanimidamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product . This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-4-(piperidin-1-yl)butanimidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N’-hydroxy-4-(piperidin-1-yl)butanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-hydroxy-4-(piperidin-1-yl)butanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access . Additionally, it may modulate signaling pathways by interacting with cellular receptors .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Heterocyclic Modifications
Piperidine vs. Piperazine Derivatives
- N'-Hydroxy-2-(piperazin-1-yl)butanimidamide (C8H18N4O, MW 186.26 g/mol) replaces the piperidine ring with a piperazine group.
- N'-Hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide (C10H21N3O, MW 199.23 g/mol) introduces a methyl group on the piperidine ring, enhancing lipophilicity (predicted LogP ~1.3) and possibly improving membrane permeability .
Aromatic vs. Aliphatic Backbones
Physicochemical Properties
| Compound Name | Molecular Formula | MW (g/mol) | LogP | Solubility (Water) | Key Structural Features |
|---|---|---|---|---|---|
| N'-Hydroxy-4-(piperidin-1-yl)butanimidamide | C10H21N3O | 199.23 | ~1.3* | Moderate† | Piperidine, amidoxime |
| N'-Hydroxy-2-(piperazin-1-yl)butanimidamide | C8H18N4O | 186.26 | ~0.8* | High‡ | Piperazine, increased basicity |
| N'-Hydroxy-4-(trifluoromethyl)pyridine-3-carboximidamide | C7H6F3N3O | 205.14 | ~1.5* | Low§ | Pyridine, CF3 group |
| BGP-15 (Nicotinic amidoxime derivative) | C14H22N4O2·2HCl | 351.27 | N/A | 28 mg/mL | Piperidine, hydroxylpropoxy chain |
*Predicted based on analogs ; †Inferred from amidoxime solubility trends ; ‡Piperazine’s high basicity improves solubility; §Trifluoromethyl reduces solubility .
Antiproliferative Activity
For example, compound 13 (a bis-amidoxime triazole derivative) demonstrated efficacy in antiproliferative assays, highlighting the role of the amidoxime group in interacting with cellular targets like kinases or DNA . The piperidine moiety in this compound may enhance blood-brain barrier penetration compared to polar piperazine analogs .
Ion Mobility and Collision Cross-Section (CCS)
CCS values for N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide adducts ([M+H]⁺: 148.0 Ų, [M+Na]⁺: 155.5 Ų) indicate compact gas-phase structures, useful for mass spectrometry-based identification . Comparatively, aromatic analogs like the thiazole-containing compound (MW 263.32 g/mol) may exhibit larger CCS values due to extended conformations .
Biological Activity
N'-hydroxy-4-(piperidin-1-yl)butanimidamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring, which is known for its role in various pharmacological activities. The presence of the hydroxy group and the butanimidamide moiety contributes to its unique properties, making it a candidate for further biological evaluation.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, potentially affecting cellular processes.
- Receptor Binding : It has been suggested that this compound can bind to neurotransmitter receptors, influencing neuronal signaling pathways .
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
Antiproliferative Effects
Studies have shown that derivatives related to this compound can demonstrate antiproliferative effects on cancer cell lines. For instance, compounds with similar structural features have been reported to inhibit histone deacetylases (HDACs), leading to reduced proliferation in colon carcinoma cells .
Neuroprotective Potential
Given its interaction with neurotransmitter receptors, there is potential for neuroprotective applications. Compounds in this class have shown promise in modulating pathways associated with neurodegenerative diseases.
Data Summary Table
Case Study 1: Anticancer Activity
A study exploring the effects of N'-hydroxy derivatives on cancer cell lines demonstrated significant antiproliferative activity. The structure-activity relationship (SAR) indicated that modifications to the piperidine ring could enhance efficacy against specific cancer types .
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective potential of related compounds. These studies highlighted how receptor binding could lead to protective signaling cascades in neuronal cells, suggesting therapeutic applications for neurodegenerative conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
